

Commercial Sources and Applications of Undecanedioyl-Coenzyme A: Application Notes and Protocols

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Compound of Interest

Compound Name: Undecanedioyl-CoA

Cat. No.: B15599753

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioyl-coenzyme A is a long-chain dicarboxylyl-CoA thioester. Dicarboxylic acids are metabolic products of fatty acid ω -oxidation, an alternative pathway to the more common β -oxidation.^{[1][2]} This pathway becomes significant under conditions of high lipid influx or when mitochondrial β -oxidation is impaired.^{[1][3]} The resulting dicarboxylic acids are primarily metabolized via peroxisomal β -oxidation.^{[1][2]} As an acyl-CoA derivative, undecanedioyl-coenzyme A is a key molecule for studying the enzymes and pathways involved in dicarboxylic acid metabolism.^[3] Its unique structure, with coenzyme A esterified at one of the two carboxyl groups of undecanedioic acid, makes it a valuable tool for in vitro studies of fatty acid metabolism and for the screening of potential therapeutic agents targeting metabolic disorders.

Commercial Sources

The commercial availability of undecanedioyl-coenzyme A is limited, indicating its specialized use in research. Below is a summary of a known supplier. Researchers are advised to contact the supplier directly for the most current information on availability, pricing, and purity.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity	Storage
MedChem Express	HY-CE01866	138149-21-0	C ₃₂ H ₅₄ N ₇ O ₁₉ P ₃ S	965.79	>98%	-20°C, 3 years; 4°C, 2 years (in solvent)

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to verify the details with the supplier.

Applications

Undecanedioyl-coenzyme A is a valuable tool for a variety of research applications, primarily in the fields of biochemistry, metabolism, and drug discovery.

- **Enzyme Substrate:** It can serve as a substrate for enzymes involved in dicarboxylic acid metabolism, such as acyl-CoA dehydrogenases and enzymes of the peroxisomal β -oxidation pathway.[3] Studying the kinetics of these enzymes with **undecanedioyl-CoA** can provide insights into their substrate specificity and catalytic mechanisms.
- **Inhibitor Screening:** As an analog of endogenous acyl-CoAs, undecanedioyl-coenzyme A can be used to screen for inhibitors of enzymes involved in fatty acid metabolism.[4] Such inhibitors could be potential therapeutic agents for metabolic diseases like diabetes and obesity.[5]
- **Metabolic Pathway Elucidation:** By tracing the metabolic fate of undecanedioyl-coenzyme A in cellular or sub-cellular preparations, researchers can further elucidate the pathways of dicarboxylic acid metabolism and their interplay with other metabolic routes.
- **Drug Development:** The unique structure of undecanedioyl-coenzyme A can be used as a starting point for the design and synthesis of novel therapeutic agents targeting enzymes in the fatty acid metabolism pathways.

Experimental Protocols

The following is a detailed protocol for a representative application of undecanedioyl-coenzyme A: determining the half-maximal inhibitory concentration (IC₅₀) for an enzyme of interest. This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Protocol: Determination of IC₅₀ for an Enzyme Inhibitor using Undecanedioyl-Coenzyme A as a Potential Inhibitor

This protocol describes the steps to determine the inhibitory potency of a test compound on a specific enzyme, using a colorimetric or fluorometric assay.

1. Materials and Reagents:

- Purified enzyme of interest
- Undecanedioyl-coenzyme A (test inhibitor)
- Enzyme substrate (specific to the enzyme being assayed)
- Assay buffer (optimized for the enzyme)
- Detection reagent (e.g., DTNB for assays producing Coenzyme A-SH, or a coupled enzyme system for detecting other products)
- 96-well microplate (clear for colorimetric assays, black for fluorometric assays)
- Microplate reader
- Multichannel pipette
- DMSO (for dissolving the inhibitor)

2. Preparation of Reagents:

- **Enzyme Stock Solution:** Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store at -80°C.

- **Substrate Solution:** Prepare a stock solution of the enzyme's substrate in the assay buffer. The final concentration in the assay should be at or near the Michaelis constant (K_m) of the enzyme for the substrate.
- **Inhibitor Stock Solution:** Prepare a high-concentration stock solution of undecanedioyl-coenzyme A in DMSO.
- **Serial Dilutions of Inhibitor:** Perform serial dilutions of the undecanedioyl-coenzyme A stock solution in the assay buffer to create a range of concentrations to be tested. Typically, a 10-point dilution series is prepared.

3. Assay Procedure:

- **Plate Setup:** To each well of the 96-well plate, add the following in the specified order:
 - Assay Buffer
 - Inhibitor solution (different concentrations for the dose-response curve, and buffer with DMSO for the control wells)
 - Enzyme solution (pre-diluted to the desired concentration in assay buffer)
- **Pre-incubation:** Gently mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Add the substrate solution to all wells to start the enzymatic reaction.
- **Incubation:** Incubate the plate at the optimal temperature for a predetermined amount of time, ensuring the reaction remains in the linear range.
- **Stop Reaction (if necessary):** The reaction can be stopped by adding a stop solution, or the signal can be read kinetically.
- **Detection:** Add the detection reagent according to the manufacturer's instructions and incubate as required.
- **Measurement:** Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

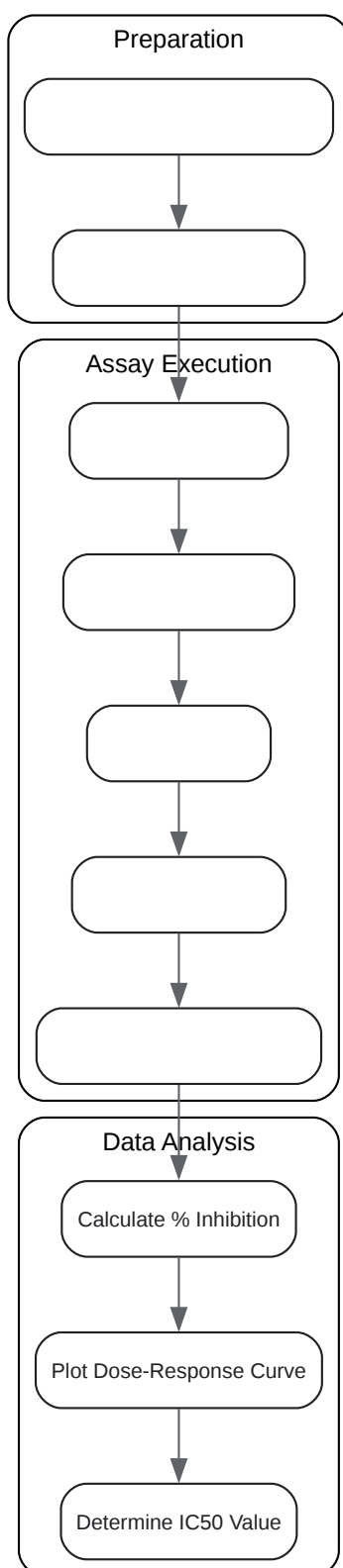
4. Data Analysis:

- **Background Subtraction:** Subtract the absorbance/fluorescence of the blank wells (no enzyme) from all other wells.
- **Percentage Inhibition Calculation:** Calculate the percentage of inhibition for each inhibitor concentration using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Signal with Inhibitor} / \text{Signal of Control}))$
- **IC50 Determination:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[\[6\]](#)[\[7\]](#)

Visualizations

Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of a potential inhibitor, such as undecanedioyl-coenzyme A.

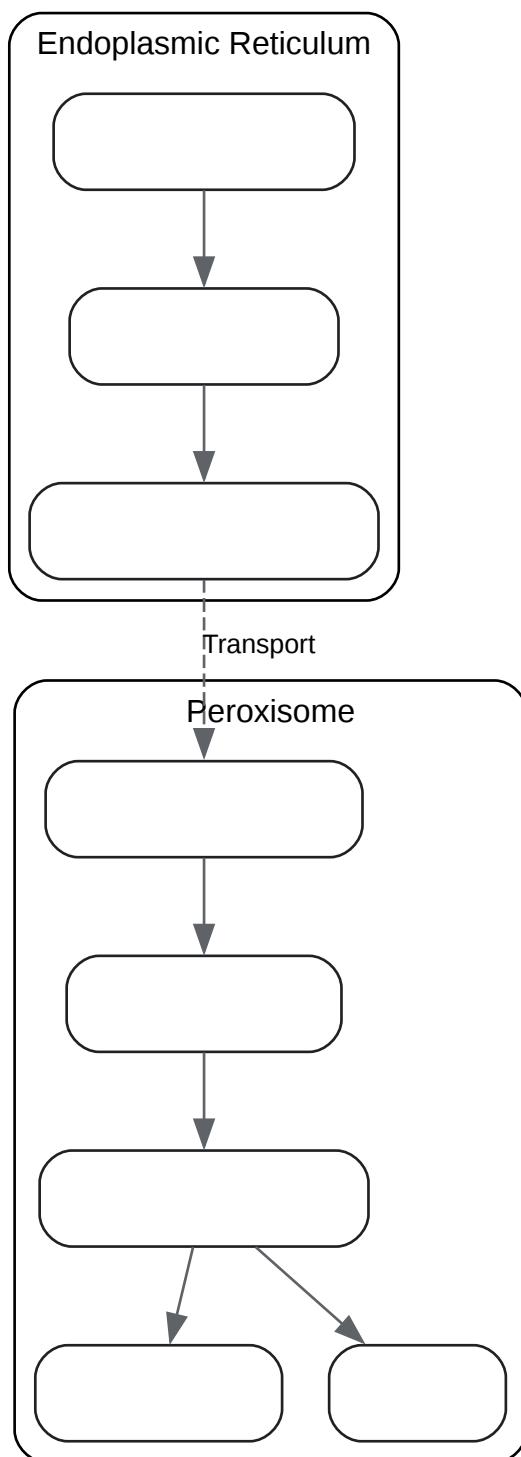


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Caption: Workflow for determining the IC₅₀ value of an inhibitor.

Potential Metabolic Context of Undecanediol-CoA

The diagram below illustrates a simplified overview of fatty acid ω -oxidation and its connection to peroxisomal β -oxidation, the likely metabolic context for undecanediol-coenzyme A.



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Caption: Simplified pathway of dicarboxylic acid metabolism.

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